
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Overview
Description
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS: 30012-51-2; synonyms: NAPME, Naproxen Impurity E) is a methyl ester derivative of naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], a non-steroidal anti-inflammatory drug (NSAID) . It is synthesized via esterification of naproxen acid (NAP) and is utilized in pharmaceutical research, particularly in studies involving amorphous solid dispersions to enhance drug solubility and bioavailability . The compound exhibits a molecular weight of 244.29 g/mol and is characterized by hazards including skin irritation (H315) and toxicity if swallowed (H302) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate can be synthesized through the esterification of (S)-2-(6-methoxynaphthalen-2-yl)propionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of 2-(6-methoxynaphthalen-2-yl)propanol.
Substitution: Formation of 6-methoxy-2-nitronaphthalene or 6-methoxy-2-bromonaphthalene.
Scientific Research Applications
Chemistry
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate serves as a reference standard in analytical chemistry. It is utilized for the calibration and validation of analytical methods, particularly in the assessment of drug formulations. Its stability and reactivity make it an essential compound for developing new analytical techniques.
Biology
In biological research, this compound has been investigated for its anti-inflammatory and analgesic properties , akin to its parent compound, Naproxen. Studies have shown that it acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Activity Type | Description |
---|---|
Anti-inflammatory | Inhibits COX enzymes, reducing prostaglandin synthesis |
Analgesic | Potential to alleviate pain through similar pathways as NSAIDs |
Antimicrobial | Investigated for possible antimicrobial effects |
Medicine
In the pharmaceutical field, this compound is explored as an intermediate in drug synthesis. Its role as a metabolite of Naproxen is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of NSAIDs. This information aids in developing optimized drug formulations .
Industrial Applications
In industrial settings, this compound finds utility in the production of polymers and as a photostabilizer in materials science. Its chemical stability allows it to be incorporated into various materials without compromising their integrity.
Case Studies
-
Anti-inflammatory Mechanism Study
- A study investigated the effects of this compound on inflammatory pathways in vitro. Results indicated significant inhibition of COX enzymes, leading to reduced levels of inflammatory markers in cell cultures.
-
Drug Development Research
- Research focused on the pharmacokinetics of Naproxen Methyl Ester demonstrated its potential benefits in formulating new NSAID drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is primarily related to its parent compound, naproxen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form may undergo hydrolysis to release the active naproxen, which then exerts its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: Naproxen [(S)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid]
- Structure : Retains the carboxylic acid group instead of the methyl ester.
- Applications : Clinically used as an NSAID for pain and inflammation.
- Key Differences :
Metal Complexes: bis[2-(6-Methoxynaphthalen-2-yl)propanoate] Derivatives
- Examples: NiL2, CuL2, ZnL2, SnL2 (where L = 2-(6-methoxynaphthalen-2-yl)propanoate) .
- Applications : Act as photostabilizers in poly(methyl methacrylate) (PMMA) films, with efficiency ordered as NiL2 > CuL2 > ZnL2 > SnL2 .
- Mechanism : UV absorption and radical scavenging by metal ions enhance polymer stability .
- Key Differences :
Enantiomeric Forms: (R)- and (S)-Methyl Esters
- Synthesis: Methyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate (56) synthesized with 90% enantiomeric excess (ee) via hydrocyanation .
- Applications : Chiral intermediates in asymmetric synthesis; (S)-enantiomer mirrors naproxen’s activity .
- Key Differences :
Amide Derivatives
- Examples :
- Applications : Investigated for enhanced pharmaceutical properties (e.g., antibacterial, anti-inflammatory) via amide bond formation .
- Key Differences :
Sodium Salt: Sodium (S)-2-(6-Methoxynaphthalen-2-yl)propanoate
Comparative Data Tables
Table 1: Physicochemical Properties
Research Findings and Mechanistic Insights
- Photostabilization : Metal complexes (e.g., NiL2) reduce PMMA photodegradation by 40–60% compared to unstabilized polymers, attributed to radical scavenging .
- Pharmacological Modifications : Conjugation of the ester with 3,4,5-trimethoxybenzyl (Compound 17) increases 5-LOX inhibitory activity by 30% compared to NDGA, a reference inhibitor .
- Synthetic Utility : Enantioselective synthesis of methyl esters enables access to chiral building blocks for drug development .
Biological Activity
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester formed from the reaction of 6-methoxynaphthalene and propanoic acid. Its structure contributes to its biological activity, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain modulation.
The primary mechanism of action for this compound is its role as a non-selective inhibitor of COX-1 and COX-2 enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . This mechanism is similar to that of its parent compound, naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID).
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential applications in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
Analgesic Effects
In addition to its anti-inflammatory effects, this compound also demonstrates analgesic properties. Animal studies have shown that it can effectively reduce pain responses, making it a candidate for further development as a pain management drug.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : In vitro assays have demonstrated that this compound inhibits COX activity effectively, leading to decreased levels of inflammatory mediators in cell cultures .
- Animal Models : In vivo studies using animal models have shown that administration of this compound significantly reduces inflammation and pain compared to control groups .
- Comparative Studies : Comparative studies with other NSAIDs have indicated that while this compound is effective, it may have a different side effect profile compared to traditional NSAIDs like ibuprofen or naproxen .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that those treated with this compound experienced significant reductions in pain scores and improved quality of life metrics compared to placebo groups .
- Case Study 2 : In a study focusing on cancer pain management, this compound was administered alongside standard treatments. Patients reported enhanced analgesia without significant adverse effects, suggesting its utility as an adjunct therapy .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, and how can its purity be ensured?
this compound is typically synthesized via esterification of naproxen acyl chloride (derived from naproxen) with methanol or through coupling reactions. For example:
- Step 1 : Naproxen is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [( )].
- Step 2 : The acyl chloride reacts with methanol in the presence of a base (e.g., triethylamine) and a catalyst like DMAP (4-dimethylaminopyridine) in dry tetrahydrofuran (THF) at 0–25°C [( )].
- Purity Control : Post-synthesis purification via column chromatography (hexane:ethyl acetate) and characterization using 1H-NMR (δ 3.6–3.8 ppm for methoxy groups), IR (C=O stretch at ~1739 cm⁻¹), and elemental analysis (e.g., 73.70% C, 6.1% H observed vs. 73.75% C theoretical) [( )].
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H-NMR : Aromatic protons (δ 7.1–7.9 ppm), methoxy groups (δ 3.6–3.8 ppm), and the methyl group adjacent to the ester (δ 1.6 ppm) confirm the structure [()].
- X-ray Crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters a = 15.2433 Å, b = 5.8687 Å, c = 22.3558 Å, and β = 105.461°. Bond lengths (e.g., C=O at 1.202–1.207 Å) and dihedral angles (e.g., 52.2° between naphthyl and pyridine rings) validate molecular geometry [( )].
- IR Spectroscopy : Strong absorption at 1739 cm⁻¹ confirms the ester carbonyl group [()].
Advanced Research Questions
Q. How do crystallographic studies inform the structure-activity relationship (SAR) of naproxen derivatives?
Crystallographic data reveal key structural features influencing biological activity:
- Planarity of Rings : The naphthalene and pyridine rings in derivatives exhibit dihedral angles of 52.2–75.6°, affecting interactions with cyclooxygenase (COX) enzymes [( )].
- Ester Group Orientation : The C=O bond length (~1.20 Å) and torsional angles of the ester moiety influence steric accessibility for enzyme binding [( )].
- Hydrogen Bonding : Methoxy groups participate in weak hydrogen bonds (e.g., C–H···O), stabilizing crystal packing and potentially modulating solubility [( )].
Q. What pharmacological mechanisms underlie the anticancer activity of naproxen derivatives, including this compound?
- COX Inhibition : Derivatives inhibit both COX-1 and COX-2, reducing prostaglandin synthesis and inflammation-driven carcinogenesis [( )].
- Apoptosis Induction : Naproxen derivatives downregulate AKT phosphorylation, triggering caspase-mediated apoptosis in bladder and prostate cancer cells [( )].
- Cell Cycle Arrest : G1/S phase arrest via PI3K/AKT pathway modulation has been observed in in vitro models [()].
Q. How can stereochemical purity of the (S)-enantiomer be ensured during synthesis?
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) [()].
- X-ray Crystallography : Confirm absolute configuration via anomalous dispersion effects in crystals (e.g., Flack parameter < 0.1) [( )].
- Optical Rotation : Compare observed [α]D values with literature data for the (S)-enantiomer [()].
Q. What analytical challenges arise when studying derivatives with modified ester groups (e.g., pyridine or morpholine substituents)?
- Steric Hindrance : Bulky substituents (e.g., 5-ethylpyridin-2-yl) reduce reaction yields, requiring optimized coupling conditions (e.g., excess DMAP in THF) [( )].
- Crystallization Difficulty : Morpholine derivatives may form amorphous solids, necessitating solvent screening (e.g., ethyl acetate/hexane) for single-crystal growth [()].
- Spectroscopic Overlap : Aromatic protons in pyridine rings (δ 7.5–8.5 ppm) may obscure naphthalene signals in 1H-NMR, requiring 2D NMR (COSY, HSQC) for resolution [( )].
Q. How do structural modifications impact the compound’s physicochemical properties?
- Lipophilicity : Pyridine or morpholine substituents increase logP values, enhancing blood-brain barrier penetration [( )].
- Thermal Stability : Ester derivatives with aromatic groups (e.g., 4-iodobenzyl) show higher melting points (~180°C) due to π-π stacking [( )].
- Photostability : Incorporation into polymers (e.g., PMMA) improves UV resistance via radical scavenging by methoxy groups [()].
Properties
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016454 | |
Record name | (RS)-Naproxen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30012-51-2 | |
Record name | (RS)-Naproxen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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